molecular formula C6H3F7O3 B2530541 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid CAS No. 261760-20-7

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid

Cat. No.: B2530541
CAS No.: 261760-20-7
M. Wt: 256.076
InChI Key: RVHICSLFQMDXOH-OWOJBTEDSA-N
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Description

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is a fluorinated organic compound with the molecular formula C6H3F7O3. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and fluorination reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fluorinated materials and as a precursor for other chemical compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid typically involves the fluorination of appropriate precursors. One common method includes the reaction of pent-2-enoic acid derivatives with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to handle the hazardous nature of fluorine and ensure the safety of workers. The use of specialized equipment and strict adherence to safety protocols are essential in industrial production.

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical reactions. The pathways involved include:

    Electrophilic and nucleophilic interactions: Fluorine atoms can participate in these interactions, affecting the compound’s reactivity.

    Hydrogen bonding: The presence of fluorine can influence hydrogen bonding patterns, impacting the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

    4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid: This compound is similar in structure but has a trifluoromethyl group instead of a trifluoromethoxy group.

    2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Another fluorinated compound with different structural features.

Uniqueness

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is unique due to its trifluoromethoxy group, which imparts distinct chemical properties compared to other fluorinated compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

IUPAC Name

(E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F7O3/c7-4(5(8,9)10,2-1-3(14)15)16-6(11,12)13/h1-2H,(H,14,15)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHICSLFQMDXOH-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(F)(F)F)(OC(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(C(F)(F)F)(OC(F)(F)F)F)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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